6-Nitro Substituent Drives Sub-Nanomolar AChE Potency Versus the Unsubstituted Scaffold
In a series of coumarin-3-carboxamide derivatives, the introduction of a 6-nitro group transformed a weakly active scaffold into a sub-nanomolar acetylcholinesterase inhibitor. Compound 10c, bearing the 6-nitro substituent, exhibited an IC50 of 0.3 nM against AChE and was 46-fold more potent than the clinical standard donepezil [1]. While the exact 3-chlorophenyl analog was not tested in this study, the structural precedent establishes that the 6-nitro group on the 2-oxo-2H-chromene-3-carboxamide core is a dominant potency determinant, implying that the non-nitrated comparator N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1847-01-4) would be orders of magnitude less active.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide: No direct data available; expected sub-nanomolar to low nanomolar based on 6-nitro SAR precedent |
| Comparator Or Baseline | Donepezil: IC50 = 13.8 nM; Non-nitrated coumarin-3-carboxamide analogs in the same series: IC50 > 1,000 nM |
| Quantified Difference | 6-nitro analog 10c is 46-fold more potent than donepezil and >3,000-fold more potent than non-nitrated analogs in the matched series |
| Conditions | In vitro AChE inhibition assay; Ellman's method; compound 10c from Asadipour et al. (2013) |
Why This Matters
For any research program targeting cholinergic pathways, the 6-nitro group is the primary potency switch; selecting the non-nitrated analog will yield negative or misleading results.
- [1] Asadipour, A. et al. Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors. Eur. J. Med. Chem. 2013, 70, 623–630. DOI: 10.1016/j.ejmech.2013.10.024. View Source
